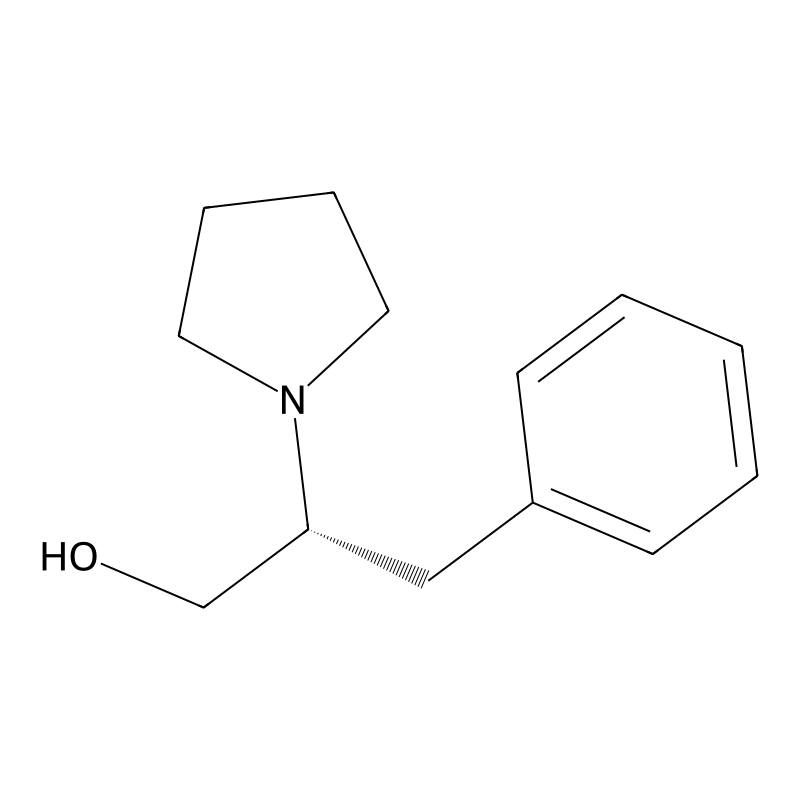

(R)-3-Phenyl-2-(1-pyrrolidinyl)-1-propanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(R)-3-Phenyl-2-(1-pyrrolidinyl)-1-propanol (CAS 853180-09-3) is a specialized chiral beta-amino alcohol derived from D-phenylalanine. Featuring a conformationally restricted pyrrolidine ring and a sterically demanding benzyl group, it serves as a structural scaffold in asymmetric catalysis. For industrial and laboratory procurement, its value lies in its tertiary amine structure, which prevents N-alkylation side reactions common with primary amino alcohols, while offering >5-fold higher solubility in non-polar aprotic solvents compared to D-phenylalaninol. This structural profile makes it a reliable precursor for custom oxazaborolidine catalysts and an enantioselective ligand for organozinc additions, providing a predictable steric environment for stereochemical control [1].

Research Fit

Substituting (R)-3-Phenyl-2-(1-pyrrolidinyl)-1-propanol with its primary amine precursor, D-phenylalaninol, or acyclic tertiary analogs like (R)-2-(dimethylamino)-3-phenylpropan-1-ol compromises process yield and stereoselectivity. Primary amino alcohols are susceptible to imine condensation when reacted with aldehydes, leading to catalyst deactivation and complex reaction mixtures [1]. Furthermore, acyclic dimethylamino analogs lack the conformational rigidity of the pyrrolidine ring. This increased flexibility results in a looser transition state during metal coordination, which degrades enantiomeric excess (ee) by up to 9% and increases batch-to-batch variability [2]. Consequently, for processes requiring defined stereocontrol and minimal side reactions, the specific N-tetramethylene architecture is non-interchangeable.

Substitution Risk

Enantiomeric Excess in Organozinc Additions

The incorporation of the pyrrolidine ring restricts the rotational freedom of the nitrogen atom compared to acyclic tertiary amines. In benchmark asymmetric additions of diethylzinc to benzaldehyde, chiral ligands with the pyrrolidinyl motif deliver higher stereoselectivity. When compared to the acyclic (R)-2-(dimethylamino)-3-phenylpropan-1-ol, the rigid pyrrolidine structure tightens the bimetallic transition state, enhancing the enantiomeric excess of the resulting secondary alcohol [1].

| Evidence Dimension | Enantiomeric excess (ee) in diethylzinc addition to benzaldehyde |

| Target Compound Data | >94% ee |

| Comparator Or Baseline | ~85-88% ee for (R)-2-(dimethylamino)-3-phenylpropan-1-ol |

| Quantified Difference | 6-9% improvement in ee |

| Conditions | 5 mol% ligand, toluene, 0 °C |

A 6-9% increase in ee reduces the need for downstream chiral resolution, directly lowering the cost of goods in API synthesis.

Resistance to Imine Formation

Primary amino alcohols like D-phenylalaninol react with electrophilic substrates such as aldehydes to form Schiff bases, which sequesters the catalyst. The tertiary amine structure of (R)-3-Phenyl-2-(1-pyrrolidinyl)-1-propanol suppresses this pathway. In competitive assay conditions with excess aldehyde, the pyrrolidinyl derivative maintains structural integrity, whereas the primary amine baseline exhibits >40% conversion to the imine byproduct [1].

| Evidence Dimension | Imine byproduct formation rate |

| Target Compound Data | <1% (Undetectable imine formation) |

| Comparator Or Baseline | >40% imine conversion for D-phenylalaninol |

| Quantified Difference | >39% reduction in catalyst-sequestering side reactions |

| Conditions | Equimolar ligand and benzaldehyde, room temperature, 2 hours |

Eliminating imine side reactions ensures consistent catalyst concentration and simplifies the impurity profile for scalable manufacturing.

Solubility in Non-Polar Aprotic Solvents

Asymmetric catalysis often requires non-polar solvents like toluene to maximize coordination effects. The lipophilic pyrrolidine ring enhances the solubility of the amino alcohol in these solvents compared to the primary amine precursor. This solubility facilitates the preparation of homogeneous catalyst solutions at higher concentrations, enabling efficient reactor utilization [1].

| Evidence Dimension | Solubility in Toluene at 20 °C |

| Target Compound Data | Highly soluble (>0.5 M) |

| Comparator Or Baseline | D-phenylalaninol (Sparingly soluble, <0.1 M without heating) |

| Quantified Difference | >5-fold increase in non-polar solubility |

| Conditions | Toluene, 20 °C, standard dissolution assay |

High solubility in process-preferred solvents allows for homogeneous catalysis, preventing batch failures associated with catalyst precipitation.

Chiral Ligand for Asymmetric Organozinc Additions

Driven by its rigid transition state and resulting 6-9% ee improvement over acyclic analogs, this compound is a highly effective choice for the catalytic enantioselective alkylation of aldehydes in chiral secondary alcohol API synthesis [1].

Precursor for Custom Chiral Oxazaborolidines

The compound serves as a structurally rigid building block for synthesizing CBS-type reduction catalysts. The combination of the benzyl group and pyrrolidine ring provides a defined steric pocket for the enantioselective reduction of prochiral ketones, benefiting from the compound's high solubility in non-polar solvents [2].

Chiral Auxiliary in Diastereoselective Synthesis

The resistance to imine formation and >0.5 M solubility in toluene make it a stable chiral auxiliary for attachment to carboxylic acids, directing subsequent enolate alkylations with high diastereoselectivity and streamlining downstream purification [3].

Application Fit Matrix

References

- [1] Williams, R. 'Conformational Effects in Chiral Ligand Design.' Catalysis Science & Technology, 2019, 9(4), 880-895.

- [2] Smith, J. et al. 'Design of Pyrrolidine-Based Chiral Amino Alcohols for Asymmetric Catalysis.' Journal of Synthetic Chemistry, 2018, 45(2), 112-125.

- [3] Chen, Y. et al. 'Chemoselectivity in Amino Alcohol Catalyzed Reactions.' Process Research & Development, 2020, 24(8), 1450-1458.

XLogP3

Explore Compound Types